molecular formula C22H17F2N5OS B1678830 雷富康唑 CAS No. 182760-06-1

雷富康唑

货号 B1678830
CAS 编号: 182760-06-1
分子量: 437.5 g/mol
InChI 键: OPAHEYNNJWPQPX-RCDICMHDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

Ravuconazole is a member of the class of triazoles . It has a molecular formula of C22H17F2N5OS and a molar mass of 437.47 g·mol −1 .


Chemical Reactions Analysis

Ravuconazole was found to degrade mainly under alkaline hydrolysis, forming two main degradation products . The chemical structures of these degradation products were proposed based on data obtained by liquid chromatography coupled to mass spectrometry (LC-MS) analysis .


Physical And Chemical Properties Analysis

Ravuconazole has a melting point of 64-66°C . It is soluble in DMF (25 mg/ml), DMSO (20 mg/ml), and Ethanol (5 mg/ml) . It has a density of 1.38±0.1 g/cm3 .

科学研究应用

抗真菌活性

雷富康唑是一种实验性的三唑衍生物,对多种病原体表现出强大的抗真菌活性。它对锥虫克鲁兹原虫(恰加斯病的病原体)表现出非常有效的体外活性,对细胞外鞭毛体形式的最小抑菌浓度 (MIC) 为 300 nM,对细胞内无鞭毛体形式的 MIC 为 1 nM (Urbina 等人,2003)。此外,雷富康唑对各种临床菌株的曲霉属和非皮癣菌属非曲霉属真菌有效,对透明丝状真菌、黑曲霉和一些毛霉菌有效,尽管某些物种如多产青霉和镰刀菌属表现出抗性 (Cuenca-Estrella 等人,2005)

组织渗透和分布

雷富康唑表现出显着渗透到大鼠组织中,子宫和肺组织中的浓度比相应的血液浓度高 2 到 6 倍。这表明它在治疗由念珠菌、曲霉菌和隐球菌引起的深部真菌感染中具有潜在的用途 (Mikamo 等人,2002)

在动物模型中的疗效

在动物模型中,雷富康唑已显示出在治疗持续性中性粒细胞减少症兔的实验性肺曲霉病中有效。它表现出剂量依赖性疗效和优异的安全概况,表明它在治疗侵袭性肺曲霉病中的潜力 (Petraitiene 等人,2004)。此外,雷富康唑在大鼠腹腔脓肿模型中有效,表明它在治疗真菌性腹膜炎中具有潜力 (Mikamo 等人,2001)

对多重耐药菌株的活性

雷富康唑对新隐球菌的多重耐药菌株(一种导致隐球菌病的病原体)具有活性。这表明它作为治疗多唑耐药隐球菌病的治疗剂的潜力,突出了其在对抗抗真菌耐药性中的作用 (Kano 等人,2020)

药物-药物相互作用潜力

BFE1224(雷富康唑的前药)的药物-药物相互作用潜力的临床研究表明,对细胞色素 P450 3A 有轻微影响,对其他主要 CYP 以及 P-糖蛋白 (P-gp)、乳腺癌耐药蛋白 (BCRP)、有机阴离子转运多肽 (OATP) 1B1 和 OATP1B3 有轻微影响。此评估对于了解其与其他药物的相互作用以及在接受多种药物治疗的患者中的潜在用途至关重要 (Ishii 等人,2018)

开发和安全性概况

卫材和百时美施贵宝一直致力于开发雷富康唑,突出了其良好的安全性概况和均衡的抗真菌活性。它比氟康唑和伊曲康唑具有更广泛的抗真菌谱,特别是对克鲁斯念珠菌和新隐球菌菌株,使其成为真菌感染治疗的有希望的候选药物 (Arikan 和 Rex,2002)

安全和危害

Ravuconazole should be handled with care to avoid dust formation . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

属性

IUPAC Name

4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-7-6-17(23)8-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAHEYNNJWPQPX-RCDICMHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171329
Record name Ravuconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ravuconazole

CAS RN

182760-06-1
Record name Ravuconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182760-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ravuconazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182760061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ravuconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06440
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ravuconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RAVUCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95YH599JWV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Racemic 3-[4-(4-cyanophenyl)thiazol-2-yl]-1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-butan-2-ol (44 g) and (1R)-10-camphorsulfonic acid (20 g) were suspended in methanol (ca. 300 ml), the slurry was stirred intensively, warmed up to ca. 70° C. and a small addition of acetic acid was added to obtain a clear solution. After cooling of the solution to rt and then to 0° C., the mixture was seeded with enantiomerically pure salt and stirred for another 2 hrs. The crystalline solid was collected by filtration, washed with cooled methanol and dried under reduced pressure. The crystals were partitioned between methylenechloride (300 ml) and saturated aqueous sodium bicarbonate solution (200 ml). The organic layer was washed twice with water (50 ml), dried with magnesium sulphate, filtrated and evaporated under reduced pressure to give the title compound (16.9 g, 38% yield, 95% ee). The analytical data were identical with published (U.S. Pat. No. 5,648,372 or Chem. Pharm. Bull. 1998, 46, 623).
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ravuconazole
Reactant of Route 2
Reactant of Route 2
Ravuconazole
Reactant of Route 3
Reactant of Route 3
Ravuconazole
Reactant of Route 4
Ravuconazole
Reactant of Route 5
Reactant of Route 5
Ravuconazole
Reactant of Route 6
Ravuconazole

Citations

For This Compound
5,630
Citations
AC Pasqualotto, KO Thiele, LZ Goldani - Curr Opin Investig Drugs, 2010 - academia.edu
… E-1224 (Eisai Co Ltd/Drugs for Neglected Diseases initiative), a ravuconazole prodrug, is … with ravuconazole as well as BMS-379224. Both isavuconazole and ravuconazole have a long …
Number of citations: 153 www.academia.edu
H Yamaguchi - Medical Mycology Journal, 2016 - jstage.jst.go.jp
… ravuconazole, have been clinically investigated. Among them is BFE1224, a prodrug of ravuconazole, … This review highlights the characteristics of ravuconazole and its prodrugs as the …
Number of citations: 41 www.jstage.jst.go.jp
…, Ravuconazole Onychomycosis Group - Journal of the …, 2005 - Wiley Online Library
… a problem with ravuconazole use as … ravuconazole regimens in the treatment of toenail dermatophyte onychomycosis. In a Phase II trial of ravuconazole three regimens of ravuconazole (…
Number of citations: 70 onlinelibrary.wiley.com
K Watt, P Manzoni, M Cohen-Wolkowiez… - Current drug …, 2013 - ingentaconnect.com
… Posaconazole and ravuconazole are the newest agents of the … Ravuconazole is not approved for use by the FDA, but studies … There are no clinical trials of ravuconazole in children, and …
Number of citations: 37 www.ingentaconnect.com
B Minassian, E Huczko… - Clinical …, 2003 - clinicalmicrobiologyandinfection …
… The spectrum of ravuconazole includes yeast species (such … to azoles may be susceptible to ravuconazole [4]. Non-… the antifungal potency of ravuconazole, itraconazole, voricona…
MA Pfaller, SA Messer, RJ Hollis… - Antimicrobial agents …, 2002 - Am Soc Microbiol
The in vitro activities of ravuconazole and voriconazole were compared with those of amphotericin B, flucytosine (5FC), itraconazole, and fluconazole against 6,970 isolates of Candida …
Number of citations: 319 journals.asm.org
MA Pfaller, SA Messer, RJ Hollis… - Antimicrobial agents and …, 2002 - Am Soc Microbiol
Posaconazole, ravuconazole, and voriconazole are new triazole derivatives that possess potent, broad-spectrum antifungal activity. We evaluated the in vitro activity of these …
Number of citations: 536 journals.asm.org
D Andes, K Marchillo, T Stamstad… - Antimicrobial agents and …, 2003 - Am Soc Microbiol
… Attempts were made to choose organisms with various susceptibilities to ravuconazole. However, the range of ravuconazole MICs in our stock of organisms varied only eightfold. This …
Number of citations: 122 journals.asm.org
AK Gupta, Y Kohli, R Batra - Medical Mycology, 2005 - Taylor & Francis
The in vitro activities of two new triazole antifungal agents with broad-spectrum antifungal activity, posaconazole and ravuconazole, were compared with those of three well-established …
Number of citations: 103 www.tandfonline.com
J Roberts, K Schock, S Marino… - Antimicrobial agents and …, 2000 - Am Soc Microbiol
… The half-lives of ravuconazole and LY-… ravuconazole was the more active agent, comparable to amphotericin B. Additional studies are needed to determine the potential of ravuconazole …
Number of citations: 117 journals.asm.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。